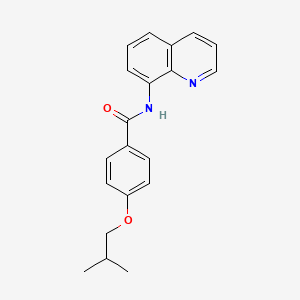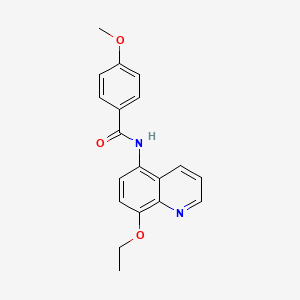![molecular formula C23H30N2O B14982640 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide](/img/structure/B14982640.png)
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with an azepane ring and a methylphenyl group, making it a unique structure for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the methylphenyl group through Friedel-Crafts alkylation. The final step involves the formation of the benzamide linkage via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide: shares similarities with other benzamide derivatives and azepane-containing compounds.
Bis(2-ethylhexyl) terephthalate: Another compound with a complex structure used in industrial applications.
Phenyl benzoates:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H30N2O |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-18-11-13-20(14-12-18)22(25-15-7-3-4-8-16-25)17-24-23(26)21-10-6-5-9-19(21)2/h5-6,9-14,22H,3-4,7-8,15-17H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
IPHKJQRZUSNPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C)N3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B14982577.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]propanamide](/img/structure/B14982583.png)
![5-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14982603.png)
![N-(2-methylbenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982611.png)
![2-methoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B14982614.png)
![4-chloro-N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-nitrobenzamide](/img/structure/B14982620.png)
![N-(4-bromophenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B14982630.png)
![N-(2-chlorobenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B14982638.png)
![3-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14982645.png)
![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982648.png)
![Propyl 4-{[(7-chloro-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B14982657.png)
![N-(2,6-dimethylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14982663.png)
